molecular formula C27H26FN5O4S B2469346 N-((4-(4-fluorophenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide CAS No. 391943-03-6

N-((4-(4-fluorophenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide

Cat. No.: B2469346
CAS No.: 391943-03-6
M. Wt: 535.59
InChI Key: NYJHIGLVWXBFHR-UHFFFAOYSA-N
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Description

N-((4-(4-fluorophenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C27H26FN5O4S and its molecular weight is 535.59. The purity is usually 95%.
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Properties

IUPAC Name

N-[[4-(4-fluorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN5O4S/c1-17-5-4-6-20(11-17)30-25(34)16-38-27-32-31-24(33(27)21-9-7-19(28)8-10-21)15-29-26(35)18-12-22(36-2)14-23(13-18)37-3/h4-14H,15-16H2,1-3H3,(H,29,35)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJHIGLVWXBFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(4-fluorophenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide is a compound of interest due to its potential biological activities. The structure incorporates a triazole ring, known for its diverse pharmacological properties, including anticancer and anti-inflammatory effects. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The compound can be represented as follows:

((4(4fluorophenyl)5((2oxo2(mtolylamino)ethyl)thio)4H1,2,4triazol3yl)methyl)3,5dimethoxybenzamide\text{N }((4-(4-\text{fluorophenyl})-5-((2-\text{oxo}-2-(m-\text{tolylamino})\text{ethyl})\text{thio})-4H-1,2,4-\text{triazol}-3-\text{yl})\text{methyl})-3,5-\text{dimethoxybenzamide}

Anticancer Properties

Research has indicated that compounds featuring the 1,2,4-triazole moiety exhibit significant anticancer properties. For instance, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines. A study highlighted that triazole derivatives demonstrated activity against colorectal cancer cell lines (HT-29), with IC50 values in the micromolar range .

The proposed mechanisms for the anticancer activity of triazole derivatives include:

  • Inhibition of Key Enzymes : Compounds similar to this compound have been shown to inhibit enzymes like MEK1 and ERK2 involved in cancer signaling pathways .
  • Cell Cycle Arrest : Certain studies reported that these compounds could induce cell cycle arrest in both sub G0/G1 and G0/G1 phases, leading to apoptosis in cancer cells .

Anti-inflammatory Activity

The anti-inflammatory potential of triazole compounds has also been documented. For example, some derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . The presence of electron-withdrawing groups like fluorine enhances the biological activity by improving binding affinity to target enzymes.

Research Findings and Case Studies

StudyFindingsCell LineIC50 Value
Aliabadi et al. (2016)Triazole derivatives showed high activity against HT-29HT-29 (Colorectal Cancer)Micromolar range
Qin et al. (2014)Selective cytotoxicity against colorectal cancerHT-29Micromolar range
El-Sherief et al. (2018)Strong interaction with tubulin's ATP-active siteVarious Cancer LinesMicromolar range

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